molecular formula C9H8ClN3O B11891012 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride CAS No. 479028-65-4

1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride

Cat. No.: B11891012
CAS No.: 479028-65-4
M. Wt: 209.63 g/mol
InChI Key: BPYULXLPWORSAF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a carbonyl chloride group attached at the 5-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride is unique due to its specific functional group (carbonyl chloride) and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for the synthesis of various derivatives with potential biological activities .

Properties

CAS No.

479028-65-4

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride

InChI

InChI=1S/C9H8ClN3O/c1-5-7-3-6(8(10)14)4-11-9(7)13(2)12-5/h3-4H,1-2H3

InChI Key

BPYULXLPWORSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)Cl)C

Origin of Product

United States

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